molecular formula C₁₆H₂₂N₄O₄S B1139974 N-Biotinyl-N'-maleimido-ethylenediamine CAS No. 139554-72-6

N-Biotinyl-N'-maleimido-ethylenediamine

Cat. No. B1139974
CAS RN: 139554-72-6
M. Wt: 366.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotinyl-N'-maleimido-ethylenediamine (NBE) is a biotinylation reagent that has been used in a variety of scientific research applications. It is a versatile reagent that can be used to modify proteins and other biomolecules for a variety of purposes. NBE is a derivative of ethylenediamine, which is a common building block in organic chemistry. The addition of the biotin group to the ethylenediamine backbone allows for the modification of proteins and other biomolecules, allowing for a variety of applications.

Scientific Research Applications

Thiol-Specific Biotinylation of Proteins

3-(N-Maleimido-propionyl)biocytin is synthesized for specific labeling of proteins through their native or artificially induced sulfhydryl groups. This reagent, combined with avidin or streptavidin-conjugated markers, serves as a universal probe for detecting protein SH groups with high sensitivity and specificity. Its long spacer enhances the adsorption of biotinylated proteins, making it ideal for applications such as histochemical probes (Bayer, Zalis, & Wilchek, 1985).

Preparation of Biotin-Labeled Nucleic Acids

A novel method involves the transamination of cytosine residues in polynucleotides, followed by reaction with biotinyl-e-aminocaproic acid, to prepare biotin-labeled nucleic acids for nonisotopic hybridization. This approach is simpler and less expensive, offering advantages like specificity for unpaired cytosine residues, which could selectively label specific regions of double-stranded nucleic acids (Viscidi, Connelly, & Yolken, 1986).

Drug Delivery and Mucoadhesion

Thiol-functionalized polymeric micelles, prepared using an asymmetric copolymer with a thiol group, demonstrate improved mucoadhesion and the ability to form stimuli-responsive micellar networks. These features are valuable for drug delivery systems that require targeted interaction and controlled release (Dufresne, Gauthier, & Leroux, 2005).

Synthesis of Maleimido Acids and Peptides

N-Alkoxycarbonylmaleimides are utilized to convert amino acids into maleimido acids, which are further activated for peptide synthesis. This strategy enables the creation of peptides carrying maleimide groups, useful for constructing a wide range of biochemical conjugates (Keller & Rudinger, 1975).

Conjugation of Proteins with Polymers

Heterotelechelic polymers, synthesized for site-specific binding to two different proteins, employ biotin and maleimide functionalities. This allows for the creation of bioconjugates, demonstrating the utility of biotin-maleimide in constructing multifunctional polymer-protein conjugates (Heredia, Grover, Tao, & Maynard, 2009).

Mechanism of Action

Target of Action

N-Biotinyl-N’-maleimido-ethylenediamine is a chemical compound used in proteomics research . It is primarily used as a reagent for biotinylation, a process that involves the attachment of biotin to various substrates . The primary targets of this compound are therefore the substrates that are intended to be biotinylated.

Mode of Action

The compound works by binding to various substrates, allowing them to be identified and quantified through biotin-binding fluorescence labeling . The maleimide group in the compound reacts with thiol groups (-SH) on the target proteins, forming a stable thioether bond. This allows the biotin moiety to be attached to the protein, enabling its detection and quantification.

Result of Action

The result of the action of N-Biotinyl-N’-maleimido-ethylenediamine is the successful biotinylation of target proteins. This allows for their detection and quantification, providing valuable information about their abundance and role in various biochemical pathways .

Action Environment

The action of N-Biotinyl-N’-maleimido-ethylenediamine can be influenced by various environmental factors. For example, the efficiency of biotinylation can be affected by the pH and temperature of the reaction environment. Additionally, the compound’s stability may be affected by factors such as light and heat .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)/t10-,11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCTWTNIHLTHBX-PGUXBMHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-maleimido-ethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.